molecular formula C12H14BF3O4 B599163 3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenylboronic acid CAS No. 1256346-04-9

3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenylboronic acid

Cat. No. B599163
CAS RN: 1256346-04-9
M. Wt: 290.045
InChI Key: HPSHUTQIASVROT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenylboronic acid” is C12H14BF3O4 . The InChI code is 1S/C12H14BF3O4/c14-12(15,16)20-11-6-8(13(17)18)5-10(7-11)19-9-3-1-2-4-9/h5-7,9,17-18H,1-4H2 .

Scientific Research Applications

Structural Properties and Spectroscopic Analysis

Studies on trifluoromethoxy)phenylboronic acids have elucidated their physicochemical, structural, and spectroscopic properties. These compounds have been characterized by various spectroscopic methods such as 1H, 13C, 11B, and 19F NMR. The introduction of the trifluoromethoxy group impacts their acidity, which varies depending on the substituent's position. Molecular and crystal structures, determined by single-crystal XRD, show that these molecules form hydrogen-bonded dimers in the solid state. Docking studies suggested potential interactions with bacterial proteins, indicating a role in antimicrobial activity. For example, these acids displayed antibacterial potency against Escherichia coli and Bacillus cereus, highlighting their relevance in antimicrobial research (Adamczyk-Woźniak et al., 2021).

Catalytic Activities and Synthetic Applications

Phenylboronic acids have been utilized as catalysts in various synthetic reactions. For instance, they catalyze dehydrative condensation between carboxylic acids and amines, facilitating efficient amidation processes. This catalytic activity is crucial for synthesizing peptides and other nitrogen-containing compounds. Such reactions underscore the versatility of phenylboronic acids in synthetic organic chemistry, offering mild and efficient pathways for bond formation (Wang et al., 2018).

Interactions with Biological Molecules

The interaction of phenylboronic acids with biological molecules has been a significant area of research. For instance, derivatives of phenylboronic acid have been synthesized for studying DNA-protein interactions via 19F NMR spectroscopy. Such studies provide insights into the dynamics of these interactions and contribute to the development of novel probes for biological research (Olszewska et al., 2017).

Targeted Drug Delivery and Molecular Recognition

The functionalization of polymeric micelles with phenylboronic acid groups has demonstrated potential for targeted drug delivery, particularly to cancer cells. These functional groups enable the selective recognition and binding to specific cellular targets, facilitating the enhanced uptake of therapeutic agents. Such studies highlight the application of phenylboronic acid derivatives in the design of targeted delivery systems for cancer therapy (Zhang et al., 2013).

Mechanism of Action

Target of Action

Boronic acids and their esters are generally considered valuable compounds for the design of new drugs and drug delivery devices .

Mode of Action

The compound is a type of boronic ester, which is known to undergo catalytic protodeboronation . This process involves a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The process of protodeboronation and subsequent hydromethylation could potentially affect various biochemical pathways, particularly those involving alkene functional groups .

Pharmacokinetics

It’s known that boronic esters, in general, are only marginally stable in water . The rate of hydrolysis of these compounds is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.

Result of Action

The process of protodeboronation and subsequent hydromethylation could potentially lead to the formation of new compounds with different properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH level strongly influences the rate of the compound’s hydrolysis, which is considerably accelerated at physiological pH . Therefore, the compound’s action could be significantly influenced by the pH of its environment.

properties

IUPAC Name

[3-cyclopentyloxy-5-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BF3O4/c14-12(15,16)20-11-6-8(13(17)18)5-10(7-11)19-9-3-1-2-4-9/h5-7,9,17-18H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSHUTQIASVROT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OC(F)(F)F)OC2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681643
Record name [3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256346-04-9
Record name Boronic acid, B-[3-(cyclopentyloxy)-5-(trifluoromethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256346-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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